Sulfuro de pantoprazol
Descripción general
Descripción
El Sulfuro de Pantoprazol es un compuesto químico con la fórmula molecular C16H15F2N3O3S . Es un derivado del Pantoprazol, un conocido inhibidor de la bomba de protones utilizado para tratar afecciones como la enfermedad por reflujo gastroesofágico y el síndrome de Zollinger-Ellison. El this compound es un intermedio en la síntesis de Pantoprazol y juega un papel crucial en su producción.
Aplicaciones Científicas De Investigación
El Sulfuro de Pantoprazol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como intermedio en la síntesis de Pantoprazol y otros compuestos relacionados.
Biología: Estudiado por sus posibles efectos en varias vías biológicas y su papel en el metabolismo de los fármacos.
Medicina: Investigado por sus propiedades farmacocinéticas y posibles usos terapéuticos.
Industria: Utilizado en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.
Mecanismo De Acción
El Sulfuro de Pantoprazol en sí mismo no tiene un mecanismo de acción directo, ya que es un compuesto intermedio. Su producto de oxidación, Pantoprazol, ejerce sus efectos inhibiendo la enzima H+/K+ ATPasa en las células parietales gástricas. Esta inhibición evita el paso final en la producción de ácido gástrico, lo que lleva a una reducción de la secreción ácida y al alivio de los trastornos relacionados con el ácido .
Análisis Bioquímico
Biochemical Properties
Pantoprazole sulfide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the inhibition of the proton pump, a type of enzyme found in the stomach’s parietal cells. This interaction reduces gastric acidity, which is beneficial for treating conditions like ulcers and gastroesophageal reflux disease .
Cellular Effects
Pantoprazole sulfide has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the proton pump in the stomach’s parietal cells. This inhibition reduces the production of gastric acid, thereby alleviating symptoms associated with excess stomach acid. It may also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pantoprazole sulfide involves binding interactions with biomolecules and changes in gene expression. It binds to the proton pump in the stomach’s parietal cells, inhibiting the pump’s function and reducing the production of gastric acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pantoprazole sulfide can change over time. Studies have shown that the release of Pantoprazole from drug carriers is temperature-sensitive . This suggests that the compound’s stability and degradation may vary depending on the conditions.
Dosage Effects in Animal Models
The effects of Pantoprazole sulfide can vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses are not mentioned in the available literature, it is known that Pantoprazole, the parent compound of Pantoprazole sulfide, is generally well-tolerated in animal models .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the parietal cells in the stomach where the proton pump is located .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Sulfuro de Pantoprazol típicamente involucra la condensación de 5-(difluorometoxi)-2-mercaptobencimidazol con cloruro de 2-clorometil-3,4-dimetoxi piridinio . Esta reacción se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio en un solvente como dimetilformamida o dimetilsulfóxido . La mezcla de reacción se agita a un rango de temperatura de 60-80°C durante varias horas para producir this compound .
Métodos de Producción Industrial
En entornos industriales, la producción de this compound sigue una ruta sintética similar pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para controlar los parámetros de reacción con precisión. También se enfatiza el uso de solventes y reactivos ambientalmente benignos para minimizar los residuos y reducir el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Sulfuro de Pantoprazol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar a Pantoprazol utilizando agentes oxidantes como o .
Sustitución: Puede sufrir reacciones de sustitución nucleofílica donde el grupo sulfuro se reemplaza por otros nucleófilos.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Ácido m-cloroperbenzoico, hipoclorito de sodio.
Solventes: Diclorometano, metanol.
Principales Productos Formados
El principal producto formado por la oxidación del this compound es el Pantoprazol, un inhibidor de la bomba de protones utilizado en el tratamiento de trastornos relacionados con el ácido .
Comparación Con Compuestos Similares
Compuestos Similares
- Sulfuro de Omeprazol
- Sulfuro de Lansoprazol
- Sulfuro de Rabeprazol
Singularidad
El Sulfuro de Pantoprazol es único en sus características estructurales específicas, como el grupo difluorometoxi , que imparte propiedades farmacocinéticas distintas a su producto de oxidación, Pantoprazol. En comparación con compuestos similares, Pantoprazol tiene una duración de acción más larga y un perfil de seguridad más favorable .
Actividad Biológica
Pantoprazole sulfide is a notable metabolite of the proton pump inhibitor (PPI) pantoprazole, which is widely used for treating gastric acid-related disorders. Understanding the biological activity of pantoprazole sulfide is crucial for comprehending its pharmacological effects and potential therapeutic applications.
Pantoprazole sulfide acts primarily as an irreversible inhibitor of the H+/K+ ATPase enzyme, also known as the gastric proton pump. This enzyme is responsible for the final step in gastric acid secretion. Pantoprazole itself undergoes metabolic conversion to its active form, which then binds covalently to cysteine residues on the ATPase, leading to a prolonged inhibition of acid secretion . The binding is irreversible, meaning that new enzyme synthesis is required for acid secretion to resume.
Pharmacokinetics
The pharmacokinetics of pantoprazole sulfide, as derived from studies on pantoprazole, include:
- Absorption : Pantoprazole is absorbed after oral administration, with peak plasma concentrations occurring within 2-3 hours and a bioavailability of approximately 77% .
- Distribution : The volume of distribution ranges from 11.0 to 23.6 L, primarily in extracellular fluid .
- Metabolism : It is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, with over 80% excreted as metabolites in urine .
- Half-life : The elimination half-life is about 1 hour .
Biological Activity and Efficacy
Recent studies indicate that pantoprazole sulfide may exhibit enhanced efficacy compared to racemic pantoprazole. For instance, S-pantoprazole (the S-isomer) has shown greater bioavailability and less dependency on CYP2C19 metabolism, leading to more consistent therapeutic outcomes .
Comparative Efficacy
A clinical study demonstrated that S-pantoprazole (20 mg) was significantly more effective than racemic pantoprazole (40 mg) in alleviating symptoms such as heartburn and acid regurgitation. The study reported complete symptom relief in 42% of patients treated with S-pantoprazole compared to only 17% in the placebo group (P < 0.001) .
Case Study 1: Efficacy in Non-Erosive Reflux Disease (NERD)
A double-blind, randomized controlled trial involving 174 patients with NERD assessed the efficacy of 10 mg S-pantoprazole. Results indicated that patients receiving S-pantoprazole experienced a higher rate of symptom relief compared to those receiving placebo, highlighting its potential as a first-line treatment option for acid-related disorders .
Case Study 2: Environmental Impact Assessment
Research has also focused on the environmental impact of pantoprazole metabolites, including pantoprazole sulfide. A study identified it as a predominant metabolite in urine samples from individuals consuming pantoprazole, raising concerns about its ecological effects when entering wastewater systems .
Tables
Parameter | Pantoprazole | Pantoprazole Sulfide |
---|---|---|
Mechanism of Action | Irreversible PPI | Active metabolite |
Bioavailability | 77% | Not directly measured |
Half-life | ~1 hour | Not specified |
Primary Metabolism | CYP2C19 & CYP3A4 | Derived from pantoprazole |
Clinical Efficacy | Effective for GERD | Enhanced efficacy noted |
Propiedades
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKILEIRWOYBGEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145418 | |
Record name | Pantoprazole sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102625-64-9 | |
Record name | Pantoprazole sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102625-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pantoprazole sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102625649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pantoprazole sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PANTOPRAZOLE SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWZ6X03HIB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known metabolites of pantoprazole, and are there differences in their formation between the two enantiomers of the drug?
A1: [, ] Studies in rats have shown that pantoprazole is primarily metabolized into pantoprazole sulfone (PAN-SO2), with 4'-O-demethyl pantoprazole sulfone (DMPAN-SO2) detected as a minor metabolite. Interestingly, while pantoprazole sulfide (PAN-S) and 4'-O-demethyl pantoprazole sulfide (DMPAN-S) are potential metabolites, their serum levels were undetectable following intravenous or oral administration of either (+)-pantoprazole or (-)-pantoprazole. This suggests that these sulfide metabolites might be rapidly further metabolized or have limited formation in vivo. Interestingly, research also indicates that chiral inversion occurs after administration of (+)-pantoprazole, with a portion converting to (-)-pantoprazole in rats []. This phenomenon was not observed with (-)-pantoprazole administration.
Q2: Has the use of pantoprazole or its metabolites been explored in conjunction with nanotechnology for drug delivery applications?
A2: [] Recent research has investigated the combination of pantoprazole, pantoprazole sulfide, and their related structures with silver nanoparticles (AgNPs) synthesized using plant extracts []. This approach aimed to utilize the properties of both the drug molecules and the AgNPs. The study utilized Ruta, Pimpinella saxifrage, and mango extracts for the green synthesis of AgNPs and their subsequent incorporation with the pantoprazole derivatives. This approach highlights the potential for developing novel drug delivery systems based on nanoparticle conjugation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.